3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
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Overview
Description
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is an organic compound characterized by the presence of a nitro group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including nucleophilic substitution and amidation reactions. The reaction conditions typically involve the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that ensure high purity and yield. These methods often involve the use of specialized reactors and controlled reaction conditions to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the nitro group or carboxamide group is replaced by other functional groups.
Scientific Research Applications
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and carboxamide group play crucial roles in these interactions, leading to various biological and chemical effects.
Comparison with Similar Compounds
2-Nitro-5-pyridineboronic acid pinacol ester
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness: 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O5/c1-11(2)12(3,4)21-13(20-11)7-5-8(16(18)19)9(10(14)17)15-6-7/h5-6H,1-4H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRINWWWRIIGYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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